2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
Description
The compound 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate (hereafter referred to as the "target compound") is a complex organic molecule with the molecular formula C25H22ClN3O6 and a monoisotopic mass of 495.1197 Da . Its structure features:
- A 4-chlorobenzoate ester moiety linked to a phenyl ring.
- A hydrazono-methyl bridge connecting the phenyl ring to a 2-(4-methoxyphenylamino)-2-oxoacetyl group.
- A 2-ethoxy substituent on the phenyl backbone.
This compound is structurally related to pharmaceutical intermediates and agrochemicals, as inferred from analogs in the literature .
Properties
CAS No. |
769148-20-1 |
|---|---|
Molecular Formula |
C25H22ClN3O6 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H22ClN3O6/c1-3-34-22-14-16(4-13-21(22)35-25(32)17-5-7-18(26)8-6-17)15-27-29-24(31)23(30)28-19-9-11-20(33-2)12-10-19/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
XSCSPYDRTMFOMO-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with hydrazine to produce the hydrazono derivative. This intermediate is further reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a family of aryl benzoate esters with hydrazone linkages. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison with Analogs
Key Observations:
Backbone Modifications: The naphthalenyl analog () exhibits increased molecular weight (499.9 Da) and lipophilicity due to its aromatic extension, suggesting suitability for membrane-permeable applications . 4-Toluidino substitution () introduces steric hindrance from the methyl group, which may reduce enzymatic degradation in biological systems .
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